molecular formula C5H11NSi B092778 (Trimethylsilyl)acetonitrile CAS No. 18293-53-3

(Trimethylsilyl)acetonitrile

Cat. No. B092778
CAS RN: 18293-53-3
M. Wt: 113.23 g/mol
InChI Key: WJKMUGYQMMXILX-UHFFFAOYSA-N
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Patent
US07767675B2

Procedure details

To a mixture of (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (6.7 g, 12 mmol), tris(dibenzylideneacetone)dipalladium(0) (10 g, 12 mmol), 6-bromoquinoline (120 g, 577 mmol) in N,N-dimethylformamide (360 mL) in a 3-neck round bottom flask with stirring under positive nitrogen pressure was added (trimethylsilyl)acetonitrile (98.7 mL, 721 mmol), followed by zinc difluoride (42 g, 400 mmol). The flask was sealed under an atmosphere of nitrogen. The reaction mixture was stirred at 105° C. for 20 h. After cooling the solution to RT, the reaction mixture was quenched with an aqueous ammonia solution and extracted with ethyl acetate (3×500 mL). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified under flash chromatography eluting with ethyl acetate in hexanes (0-65%) to afford the desired product. (70 g, 72.1%) LCMS: (M+H)=168.9.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
98.7 mL
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.Br[C:44]1[CH:45]=[C:46]2[C:51](=[CH:52][CH:53]=1)[N:50]=[CH:49][CH:48]=[CH:47]2.C[Si]([CH2:58][C:59]#[N:60])(C)C>CN(C)C=O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[F-].[F-].[Zn+2]>[N:50]1[C:51]2[C:46](=[CH:45][C:44]([CH2:58][C:59]#[N:60])=[CH:53][CH:52]=2)[CH:47]=[CH:48][CH:49]=1 |f:4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
120 g
Type
reactant
Smiles
BrC=1C=C2C=CC=NC2=CC1
Name
Quantity
360 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
10 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
98.7 mL
Type
reactant
Smiles
C[Si](C)(C)CC#N
Step Three
Name
Quantity
42 g
Type
catalyst
Smiles
[F-].[F-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under positive nitrogen pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed under an atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 105° C. for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with an aqueous ammonia solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×500 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified under flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate in hexanes (0-65%)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.